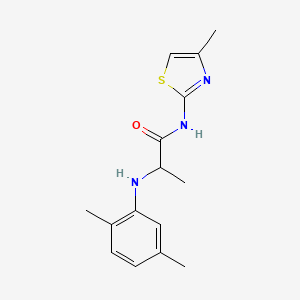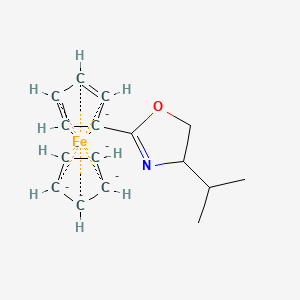
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron is a complex organometallic compound that features a unique combination of cyclopentadienyl, oxazole, and iron moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron typically involves the coordination of cyclopentadienyl ligands to an iron center, followed by the formation of the oxazole ring. One common method involves the reaction of cyclopentadienyl iron complexes with oxazole precursors under controlled conditions . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and the application of heat to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(I) species. Substitution reactions can result in a variety of new complexes with different ligands.
Aplicaciones Científicas De Investigación
2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where metal-based drugs are effective.
Industry: Its catalytic properties make it valuable in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron exerts its effects involves the coordination of the iron center to various substrates, facilitating electron transfer and bond formation/breaking processes . The molecular targets and pathways involved depend on the specific application, but generally include interactions with organic molecules and biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyl iron complexes: These compounds share the cyclopentadienyl-iron coordination but lack the oxazole moiety.
Oxazole-containing organometallics: These compounds contain the oxazole ring but may have different metal centers or ligands.
Uniqueness
The uniqueness of 2-Cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron lies in its combination of cyclopentadienyl, oxazole, and iron components, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C16H19FeNO-6 |
|---|---|
Peso molecular |
297.17 g/mol |
Nombre IUPAC |
2-cyclopenta-2,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q-1;-5; |
Clave InChI |
DOYUAZLOCCNAEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=N1)[C-]2C=CC=C2.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


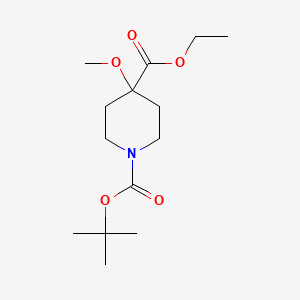
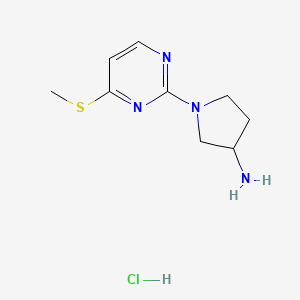
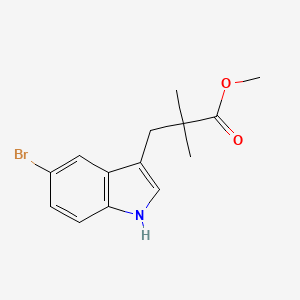
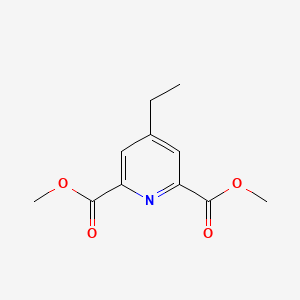
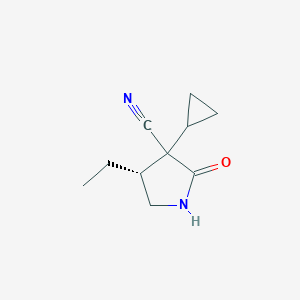
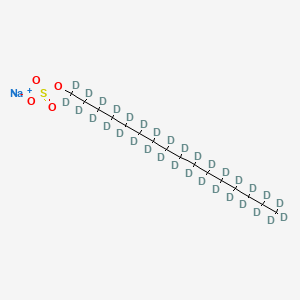
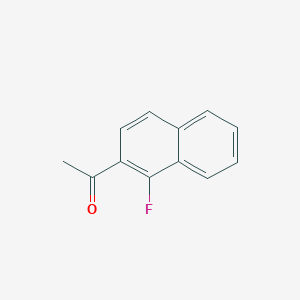
![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)
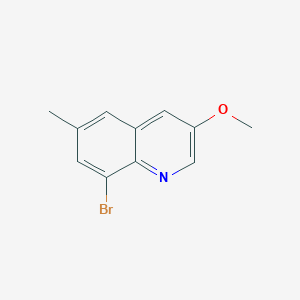
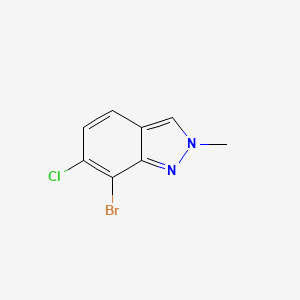
![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
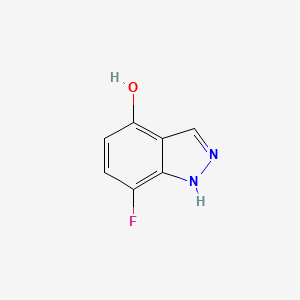
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
